(E/Z)-CP-724714

HER2 Signaling Kinase Selectivity Chemical Biology

Procure (E/Z)-CP-724714, a racemic quinazoline-based HER2/ErbB2 inhibitor (IC50=10 nM), for unambiguous HER2 signaling interrogation. Its >640-fold selectivity over EGFR, VEGFR2, Src, and other off-target kinases eliminates confounding variables present with dual or pan-HER inhibitors, ensuring HER2-specific readouts in cell-based assays and mouse xenograft models. Additionally, its well-characterized hepatotoxicity profile (BSEP IC50=16 µM; MDR1 IC50=~28 µM) establishes it as a benchmark model compound for drug-induced liver injury (DILI) mechanistic studies and safety screening of next-generation HER2 inhibitors. Ensure experimental fidelity with a tool compound validated by the Chemical Probes Portal.

Molecular Formula C27H27N5O3
Molecular Weight 469.5 g/mol
CAS No. 383432-38-0
Cat. No. B1684472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-CP-724714
CAS383432-38-0
Synonyms2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide
CP 724,714
CP 724714
CP-724,714
CP-724714
CP724,714
CP724714
Molecular FormulaC27H27N5O3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
InChIInChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
InChIKeyLLVZBTWPGQVVLW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(E/Z)-CP-724714 (CAS 383432-38-0): A Highly Selective HER2 Tyrosine Kinase Inhibitor for Targeted Oncology Research


(E/Z)-CP-724714, a racemic mixture of (E)- and (Z)-isomers, is a synthetic, orally bioavailable, quinazoline-based small molecule that functions as a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase . In cell-free kinase assays, it demonstrates an IC50 of 10 nM against HER2 . Its high selectivity, with >640-fold preference for HER2 over a broad panel of off-target kinases including EGFR, VEGFR2, and Src, defines its primary utility as a research tool for interrogating HER2-specific signaling pathways . The compound advanced to Phase II clinical trials for HER2-overexpressing metastatic breast cancer but was discontinued due to hepatotoxicity, a characteristic that now informs its use in studies of drug-induced liver injury [1].

(E/Z)-CP-724714: The Scientific Basis for Avoiding Generic Substitution in HER2-Dependent Research


Indiscriminate substitution with other HER2-targeting inhibitors introduces confounding variables that undermine experimental reproducibility and data interpretation. While lapatinib, neratinib, and gefitinib also target HER family kinases, their broad inhibition profiles—simultaneously blocking EGFR (HER1) and/or HER4—result in distinct and often more potent anti-proliferative effects that cannot be exclusively attributed to HER2 blockade [1]. For example, dual (lapatinib) and pan-HER inhibitors have been shown to be up to 30-fold more potent than CP-724714 in certain cancer models due to their additional off-target activity [1]. Therefore, CP-724714's high selectivity is a critical, non-substitutable attribute for researchers seeking to isolate and study HER2-specific biology without the confounding influence of EGFR inhibition, a feature validated by its inclusion in the Chemical Probes Portal [2].

(E/Z)-CP-724714 (CAS 383432-38-0): A Quantitative Guide to Evidence-Based Differentiation


Superior HER2 Selectivity vs. EGFR: >640-Fold Window

(E/Z)-CP-724714 exhibits marked selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR). This high degree of selectivity is a defining feature that distinguishes it from first-generation HER2 inhibitors like lapatinib, which potently inhibits both kinases [1]. In head-to-head comparisons within a single study, the IC50 for EGFR is 6400 nM compared to an IC50 of 10 nM for HER2, yielding a calculated selectivity window of >640-fold . This is in stark contrast to lapatinib, which is a potent dual EGFR/HER2 inhibitor [1].

HER2 Signaling Kinase Selectivity Chemical Biology

Reduced Potency in Cancer Models Compared to Pan-HER Inhibitors: A Functional Selectivity Metric

The functional consequence of CP-724714's high selectivity is a reduction in cellular potency in models where co-targeting multiple HER family members is beneficial. In a panel of human bladder cancer cell lines, the dual (lapatinib) and pan-HER (canertinib) inhibitors demonstrated up to 30-fold greater potency in reducing cell viability compared to the single-HER inhibitors gefitinib (EGFR-specific) and CP-724714 (HER2-specific) [1]. Furthermore, the induction of apoptosis (up to 70% increase in apoptotic cells) was a specific outcome of dual/pan-HER inhibition and was not observed with CP-724714 treatment [1].

Cancer Cell Biology HER2 Signaling Inhibitor Selectivity

Established Human Pharmacokinetic Profile with Linear and Time-Independent Behavior

CP-724,714 exhibits linear and time-independent pharmacokinetics (PK) in humans, a well-characterized profile that is crucial for designing and interpreting in vivo studies [1]. In a Phase I trial of 30 patients, the compound demonstrated dose-proportional increases in Cmax and AUC across the 250-400 mg dose range [2]. The terminal half-life (t1/2) was approximately 4.5 hours, and remained constant across doses, indicating predictable and manageable systemic exposure [2]. This contrasts with some experimental TKIs where non-linear PK can complicate dose selection and data analysis.

Clinical Pharmacology Drug Metabolism Translational Research

Documented Hepatotoxicity Profile: A Defined Risk for DILI Research

A critical, differentiating feature of CP-724,714 is its well-characterized hepatotoxicity, which led to its discontinuation from clinical development [1]. Mechanistic studies have established that its hepatotoxicity is mediated by a combination of direct mitochondrial cytotoxicity and inhibition of key hepatic efflux transporters, including the bile salt export pump (BSEP, IC50 = 16 µM) and MDR1 (IC50 = ~28 µM) [2]. This results in a specific cholestatic liver injury profile, with observed grade 3-4 elevations in transaminases (ALT/AST) and hyperbilirubinemia that correlated with drug exposure (AUC0-24h) [1].

Drug-Induced Liver Injury Toxicology Hepatobiliary Transport

In Vivo Target Engagement: Preclinical ED50 for HER2 Autophosphorylation

CP-724714's ability to engage its target in vivo has been quantitatively established. Following oral administration to athymic mice bearing FRE-erbB2 tumors (which overexpress HER2), the compound reduced HER2 autophosphorylation in the tumor tissue with an ED50 of approximately 19 mg/kg [1]. The corresponding effective plasma concentration (EC50) was approximately 980 ng/mL [1]. This in vivo pharmacodynamic (PD) benchmark provides a clear reference point for researchers designing efficacy studies or seeking to correlate in vitro potency with in vivo target modulation.

In Vivo Pharmacology Target Engagement Preclinical Efficacy

(E/Z)-CP-724714 (CAS 383432-38-0): Validated Research Applications in Oncology and Toxicology


High-Fidelity In Vitro Modeling of HER2-Specific Signaling

Given its >640-fold selectivity for HER2 over EGFR , CP-724714 is the reagent of choice for cell-based assays where the objective is to specifically block HER2 activity. Unlike lapatinib or neratinib, its use will not simultaneously inhibit EGFR or HER4, allowing for a clean, unambiguous readout of HER2-dependent effects on cell proliferation, survival, and downstream signaling pathways (e.g., PI3K/AKT and MAPK).

In Vivo Proof-of-Concept Studies for HER2-Driven Tumor Models

CP-724714's established in vivo pharmacokinetics [1] and pharmacodynamics (ED50 of ~19 mg/kg for target inhibition in mice) [2] make it a well-characterized tool for mouse xenograft studies. Researchers can use the published exposure data to confidently design dosing regimens that achieve therapeutically relevant target engagement, enabling robust testing of hypotheses related to HER2 oncogene addiction in specific tumor types.

Investigative Tool for Drug-Induced Liver Injury (DILI) and Transporter-Mediated Toxicity

CP-724714's clinical development was halted due to a unique, well-defined hepatotoxicity profile involving both mitochondrial injury and inhibition of hepatic transporters (BSEP IC50=16 µM; MDR1 IC50=~28 µM) [3]. This creates a distinct research niche. It serves as an ideal model compound for in vitro and in vivo studies designed to investigate mechanisms of cholestatic DILI, screen for potential hepatoprotective strategies, or validate new toxicity prediction assays.

Benchmarking New HER2 Inhibitors for Selectivity and Safety

In the development of next-generation HER2 inhibitors, CP-724714 serves as a critical benchmark. Its extreme selectivity and specific toxicity liabilities provide a baseline for comparison. New compounds can be screened for improved selectivity ratios (e.g., >1000-fold over EGFR) and assessed for reduced interference with BSEP/MDR1 to predict a potentially cleaner safety profile relative to CP-724714's documented DILI risk [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-CP-724714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.